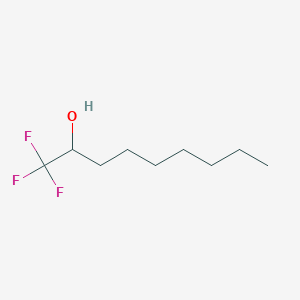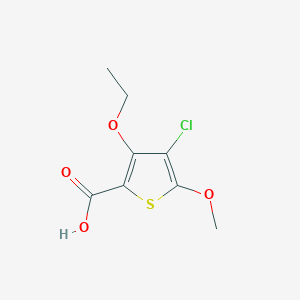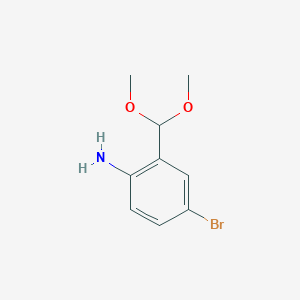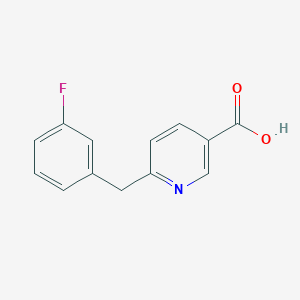
13(S)HODEEthanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13(S)HODEEthanolamide typically involves the reaction of 13(S)-hydroxyoctadecadienoic acid with ethanolamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions may include:
- Solvent: Organic solvents such as methanol or ether.
- Temperature: Room temperature to slightly elevated temperatures.
- Catalysts: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
化学反応の分析
Types of Reactions
13(S)HODEEthanolamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 13-keto derivatives.
Reduction: Formation of saturated ethanolamides.
Substitution: Formation of various substituted ethanolamides depending on the nucleophile used.
科学的研究の応用
13(S)HODEEthanolamide has a wide range of applications in scientific research, including:
作用機序
13(S)HODEEthanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ . This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound also interacts with other signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which plays a role in inflammatory responses .
類似化合物との比較
Similar Compounds
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE): The parent compound of 13(S)HODEEthanolamide, known for its anti-inflammatory properties.
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE): Another hydroxy fatty acid with similar biological activities, including anti-cancer effects.
13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HPODE): A precursor in the biosynthesis of 13(S)-HODE, involved in oxidative stress responses.
Uniqueness
This compound is unique due to its amide linkage with ethanolamine, which enhances its stability and bioavailability compared to its parent compound, 13(S)-HODE. This modification also allows for more targeted interactions with cellular receptors and enzymes, making it a valuable compound for therapeutic research .
特性
分子式 |
C20H37NO3 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
(9Z,11E,13S)-13-hydroxy-N-(2-hydroxyethyl)octadeca-9,11-dienamide |
InChI |
InChI=1S/C20H37NO3/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21-17-18-22/h7,9,12,15,19,22-23H,2-6,8,10-11,13-14,16-18H2,1H3,(H,21,24)/b9-7-,15-12+/t19-/m0/s1 |
InChIキー |
GBQSRUAXKWJYGA-RKMLUMNZSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NCCO)O |
正規SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)NCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


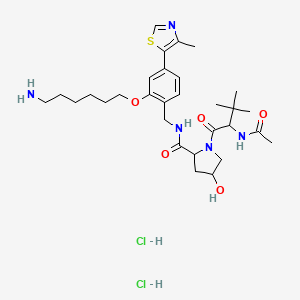


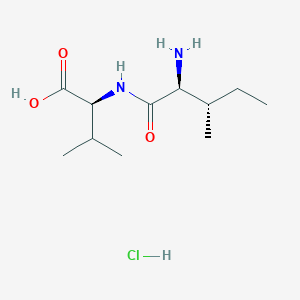
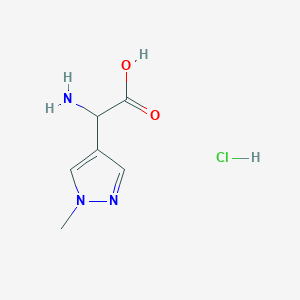
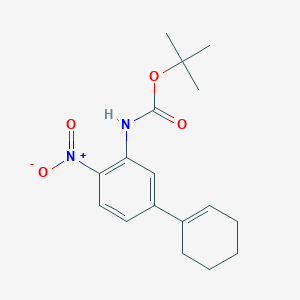
![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
